molecular formula C31H43N5O6 B12362921 E3 Ligase Ligand-linker Conjugate 83

E3 Ligase Ligand-linker Conjugate 83

Cat. No.: B12362921
M. Wt: 581.7 g/mol
InChI Key: LDLCEEFOVTVEAT-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 83 is a part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention in recent years. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the protein of interest. The formation of a ternary complex between these components leads to the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 83 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized, followed by the attachment of a linker. The final step involves the conjugation of the protein-targeting ligand to the linker. Common reagents used in these reactions include primary amines, DIPEA, and DMF at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 83 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final PROTAC molecule .

Common Reagents and Conditions: The common reagents used in these reactions include primary amines, DIPEA, and solvents like DMF and DMSO. The reactions are typically carried out at elevated temperatures to ensure complete conjugation .

Major Products: The major product of these reactions is the fully assembled this compound, which can then be used for targeted protein degradation .

Scientific Research Applications

Applications in Drug Discovery

  • Cancer Therapeutics :
    • E3 Ligase Ligand-linker Conjugate 83 has been explored for targeting various oncogenic proteins. For instance, cereblon-mediated PROTACs have been shown to degrade proteins involved in multiple myeloma, such as the transcription factor Ikaros and Aiolos, leading to reduced tumor growth in preclinical models .
    • A study highlighted that CRBN-based PROTACs could effectively target over 30 different proteins associated with various cancers, showcasing their versatility and potential for broad therapeutic applications .
  • Neurodegenerative Diseases :
    • Research indicates that E3 ligase conjugates can target proteins implicated in neurodegenerative diseases. For example, PROTACs designed to degrade tau protein have shown promise in models of Alzheimer's disease, potentially offering a novel approach to treatment .
  • Immunomodulation :
    • The conjugate has applications beyond oncology; it has been utilized in immunomodulatory contexts. Thalidomide derivatives linked to E3 ligases have demonstrated efficacy in modulating immune responses, which may be beneficial for treating autoimmune conditions .

Table 1: Summary of Key Findings from Case Studies

Study ReferenceTarget ProteinE3 LigaseResultsApplication Area
IkarosCRBNEffective degradation leading to reduced tumor growthCancer
TauCRBNSignificant reduction in tau levels in model systemsNeurodegeneration
ERRαCRBNEnhanced degradation efficiency through site-specific recruitmentCancer
EGFPCRBNDifferential degradation based on recruitment site on protein surfaceProtein biology

Mechanistic Insights

The mechanism by which this compound operates involves several critical steps:

  • Recruitment : The ligand binds to the E3 ligase, forming a ternary complex with the target protein.
  • Ubiquitination : The proximity induced by the PROTAC leads to ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is recognized by the proteasome and subsequently degraded.

Recent studies have emphasized the importance of linker length and flexibility in optimizing PROTAC activity. For example, variations in linker length can significantly impact the spatial orientation of the ternary complex, influencing degradation efficiency .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 83 involves the formation of a ternary complex between the E3 ubiquitin ligase, the linker, and the protein of interest. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 83 is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. Similar compounds include:

Each of these compounds has its unique properties and applications, but this compound stands out due to its specific design and effectiveness in targeted protein degradation.

Properties

Molecular Formula

C31H43N5O6

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38)

InChI Key

LDLCEEFOVTVEAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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